molecular formula C18H34O2 B1241689 cis-2-Octadecenoic acid CAS No. 27104-13-8

cis-2-Octadecenoic acid

Cat. No.: B1241689
CAS No.: 27104-13-8
M. Wt: 282.5 g/mol
InChI Key: LKOVPWSSZFDYPG-MSUUIHNZSA-N
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Description

cis-2-Octadecenoic acid (C₁₈H₃₄O₂; CAS 2825-66-3) is an 18-carbon monounsaturated fatty acid characterized by a cis-configured double bond at the second carbon position. Its molecular weight is 282.4614 g/mol, and it exhibits a fusion (melting) point of 323.9 K (50.75°C) . This compound is structurally distinct from more common positional isomers like oleic acid (cis-9) or vaccenic acid (cis-11), which differ in double bond placement. Its synthesis and reactions were first systematically studied by Myers (1951), who prepared both cis and trans isomers of 2-octadecenoic acid, highlighting differences in their physical and chemical behaviors .

Properties

CAS No.

27104-13-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(Z)-octadec-2-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16-

InChI Key

LKOVPWSSZFDYPG-MSUUIHNZSA-N

SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

Other CAS No.

5340-63-6

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation

Hydrogenation of cis-2-octadecenoic acid yields octadecanoic acid (stearic acid) via catalytic addition of hydrogen across the double bond. Thermodynamic data for this reaction are derived from calorimetric studies:

ReactionΔrH° (kJ/mol)ConditionsSource
C₁₈H₃₄O₂ + H₂ → C₁₈H₃₆O₂-120.2 ± 2.0Liquid phase, hexane solvent

Key Insights :

  • The reaction is exothermic, favoring the saturated product.

  • Catalysts such as palladium or platinum enhance reaction rates under mild conditions.

Oxidation

Oxidative cleavage of the double bond produces shorter-chain carboxylic acids. Enzymatic and chemical pathways yield distinct products:

Chemical Oxidation

  • Ozonolysis : Splits the double bond to form formic acid (C₁H₂O₂) and hexadecanoic acid (C₁₆H₃₂O₂).

  • KMnO₄/H⁺ : Generates two carboxylic acids, though specific products depend on reaction conditions.

Enzymatic Oxidation

Studies on related octadecenoic acid isomers (e.g., 11-cis) reveal enzyme-specific hydrogen abstraction patterns:

EnzymePosition of H-AbstractionMajor ProductsSource
COX-1C-10, C-11, C-12Hydroperoxides, epoxides
MnLOXC-10, C-12Hydroperoxy-octadecenoic acid

Mechanism : Radical-mediated oxidation initiates at allylic positions, leading to hydroperoxide formation.

cis-trans Isomerization

The cis double bond isomerizes to trans under enzymatic or catalytic conditions:

ConditionCatalyst/EnzymeProductNotesSource
Bacterial isomerizationPseudomonas putida S12trans-2-octadecenoic acidNo deuterium loss observed
Thermal treatmentMetal catalysts (e.g., Ni)trans isomerIndustrial hydrogenation

Implications : Trans isomers exhibit altered physical properties (e.g., higher melting points).

Esterification

Reaction with alcohols forms esters, critical for biodiesel and lubricant synthesis:

Reaction :
cis 2 Octadecenoic acid+R OHH+R O CO C17H33+H2O\text{cis 2 Octadecenoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{R O CO C}_{17}\text{H}_{33}+\text{H}_2\text{O}

Conditions :

  • Acid catalysts (e.g., H₂SO₄) or enzymatic methods.

  • Yields exceed 90% under optimized conditions.

Halogenation

Electrophilic addition of halogens (e.g., Br₂) occurs across the double bond:

cis 2 Octadecenoic acid+Br22,3dibromo octadecanoic acid\text{cis 2 Octadecenoic acid}+\text{Br}_2\rightarrow 2,3-\text{dibromo octadecanoic acid}

Applications :

  • Used to quantify unsaturation in lipid analysis.

  • Reaction kinetics depend on solvent polarity and temperature.

Hydrolysis of Derivatives

Saponification :
Methyl cis 2 octadecenoate+NaOHcis 2 octadecenoic acid+CH3OH\text{Methyl cis 2 octadecenoate}+\text{NaOH}\rightarrow \text{cis 2 octadecenoic acid}+\text{CH}_3\text{OH}

Conditions :

  • Base hydrolysis in aqueous ethanol.

  • Quantitative recovery of the free acid.

Comparison with Similar Compounds

Table 1: Key Properties of cis-2-Octadecenoic Acid and Analogous Compounds

Compound Formula CAS Number Double Bond Position Molecular Weight (g/mol) Melting Point (K) Key Applications/Sources
This compound C₁₈H₃₄O₂ 2825-66-3 C2 282.46 323.9 Synthetic studies, lipid research
Oleic acid (cis-9) C₁₈H₃₄O₂ 112-80-1 C9 282.46 ~286–288* Food, cosmetics, surfactants
Vaccenic acid (cis-11) C₁₈H₃₄O₂ 506-17-2 C11 282.46 N/A† Ruminant fats, biochemical studies
cis-12-Octadecenoic acid C₁₈H₃₄O₂ N/A C12 282.46 N/A Rarely studied
cis-2-Decenoic acid C₁₀H₁₈O₂ 15790-91-7 C2 170.3 N/A Bacterial signaling, lab reagents
10-Undecenoic acid C₁₁H₂₀O₂ 112-38-9 C10 (terminal) 184.23 N/A Antifungal agents, pharmaceuticals

†Vaccenic acid’s melting point is unavailable in the provided sources.

Key Observations:

Double Bond Position and Melting Behavior :
The cis-2 isomer exhibits a significantly higher melting point (323.9 K) compared to oleic acid (cis-9), which remains liquid at room temperature. This disparity arises from reduced molecular symmetry and weaker intermolecular forces in the cis-9 isomer due to its centrally located double bond .

Chain Length and Functional Roles: Shorter-chain analogs like cis-2-decenoic acid (C10) and 10-undecenoic acid (C11) demonstrate divergent applications. For example, cis-2-decenoic acid is utilized in bacterial biofilm studies , while 10-undecenoic acid is a key antifungal agent .

Q & A

Q. How can researchers resolve contradictions between computational predictions and experimental observations of cis-2-Octadecenoic acid’s membrane permeability?

  • Methodological Answer : Validate molecular dynamics (MD) simulations with experimental techniques like fluorescence anisotropy or Langmuir-Blodgett monolayer studies. Ensure force field parameters (e.g., lipid tail flexibility, charge distribution) align with empirical data. Reconcile discrepancies by testing multiple lipid compositions and pH conditions. Cross-validate results using neutron scattering or X-ray diffraction .

Q. What strategies mitigate data variability when quantifying cis-2-Octadecenoic acid in complex biological matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer : Use isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for matrix effects and ionization efficiency in LC-MS/MS. Optimize sample preparation via solid-phase extraction (SPE) with C18 cartridges. Validate method robustness through spike-recovery experiments (85–115% recovery) and inter-day precision tests (<15% RSD). Employ blank matrices to identify interference .

Q. How should researchers design studies to investigate the metabolic fate of cis-2-Octadecenoic acid in mammalian systems?

  • Methodological Answer : Use 14C^{14}\text{C}-radiolabeled cis-2-Octadecenoic acid to track incorporation into lipid pools via autoradiography or scintillation counting. Combine with transcriptomic/proteomic analyses to identify enzymes involved in β-oxidation or elongation. For in vivo studies, apply stable isotope tracer techniques and kinetic modeling to quantify turnover rates. Address ethical considerations using FINER criteria (Feasible, Novel, Ethical) .

Q. What analytical approaches reconcile discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of cis-2-Octadecenoic acid?

  • Methodological Answer : Standardize measurement conditions (e.g., heating rate for DSC, solvent purity for solubility tests). Compare data across multiple techniques: differential scanning calorimetry (DSC) for melting behavior, gravimetric analysis for solubility. Account for polymorphism by characterizing crystal structures via X-ray crystallography. Publish raw data and experimental protocols to enhance reproducibility .

Q. How can researchers optimize reaction conditions to minimize cis-to-trans isomerization during derivatization for GC analysis?

  • Methodological Answer : Avoid high temperatures (>60°C) during methyl ester formation; use boron trifluoride-methanol at room temperature. Test alternative derivatizing agents (e.g., trimethylsilyl diazomethane). Monitor isomerization via control experiments with pure cis and trans standards. Report derivatization efficiency and isomer stability in supplementary materials .

Data Integrity and Reporting

Q. What frameworks ensure rigorous hypothesis formulation when studying cis-2-Octadecenoic acid’s biological activity?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) for in vitro studies. For example: "Does cis-2-Octadecenoic acid (Intervention) reduce inflammatory markers (Outcome) in macrophage cell lines (Population) compared to oleic acid (Comparison)?" Use FINER criteria to assess feasibility and novelty. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Q. How should researchers address conflicting literature on cis-2-Octadecenoic acid’s role in lipid signaling pathways?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify methodological inconsistencies (e.g., cell lines, dosage ranges). Replicate key studies under standardized conditions. Perform meta-analyses to quantify effect sizes. Use open-ended survey questions (e.g., "What experimental variables might explain discrepancies in reported outcomes?") to gather expert feedback .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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